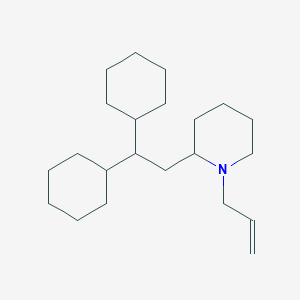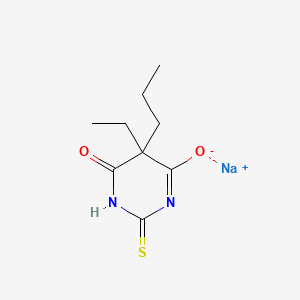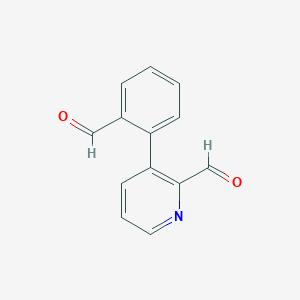
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate is an organic compound with the molecular formula C21H24O5. This compound contains a variety of functional groups, including hydroxyl, propanoyl, and pentyloxy groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The hydroxyl and propanoyl groups are introduced through specific reactions, such as Friedel-Crafts acylation and hydroxylation. The pentyloxy group is added via etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The propanoyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and propanoyl groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Contains a hydroxyl group on the benzene ring and is used in the synthesis of various esters and polymers.
3-Hydroxybenzoic acid: Similar structure but lacks the propanoyl and pentyloxy groups, leading to different chemical properties and applications.
Uniqueness
3-Hydroxy-4-propanoylphenyl 4-(pentyloxy)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both hydroxyl and propanoyl groups allows for diverse chemical transformations, while the pentyloxy group enhances its solubility and interaction with biological membranes .
Propriétés
Numéro CAS |
65148-51-8 |
|---|---|
Formule moléculaire |
C21H24O5 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(3-hydroxy-4-propanoylphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C21H24O5/c1-3-5-6-13-25-16-9-7-15(8-10-16)21(24)26-17-11-12-18(19(22)4-2)20(23)14-17/h7-12,14,23H,3-6,13H2,1-2H3 |
Clé InChI |
JFVJNAUUFCGMGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)

![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)






![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)

